4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound characterized by its intricate molecular structure. This compound features a benzenesulfonyl group, a fluorophenyl group, a furan-2-ylmethyl group, and an oxazol-5-amine moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and furan-2-ylmethylamine intermediates. These intermediates are then reacted under controlled conditions to form the final product.
Synthetic Routes:
Benzenesulfonyl Chloride Preparation: This can be achieved by chlorinating benzenesulfonic acid using phosphorus oxychloride.
Furan-2-ylmethylamine Preparation: This involves the reduction of furan-2-carboxaldehyde to furan-2-ylmethylamine.
Final Reaction: The benzenesulfonyl chloride and furan-2-ylmethylamine are then reacted with 2-fluorophenyl isocyanate under specific conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxazolyl positions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Amines or Hydroxylamines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, interfering with their activity and altering biochemical pathways.
Protein Binding: It can bind to specific proteins, modulating their function and affecting cellular processes.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
Benzenesulfonyl Chloride: Utilized in the synthesis of sulfonamides and sulfonate esters.
Furan-2-ylmethylamine: Employed in the preparation of various pharmaceuticals.
Uniqueness: The presence of the fluorophenyl group and the specific arrangement of the oxazolyl and furan-2-ylmethyl groups contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAPXUEUYCKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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